(Z)-8-(furan-2-ylmethyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
Description
The compound (Z)-8-(furan-2-ylmethyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a benzofuro-oxazine derivative characterized by a fused heterocyclic core. Its structure includes a furan-2-ylmethyl substituent at position 8 and a pyridin-3-ylmethylene group at position 2, with a Z-configuration around the exocyclic double bond.
Properties
IUPAC Name |
(2Z)-8-(furan-2-ylmethyl)-2-(pyridin-3-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4/c24-20-16-5-6-18-17(12-23(13-26-18)11-15-4-2-8-25-15)21(16)27-19(20)9-14-3-1-7-22-10-14/h1-10H,11-13H2/b19-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAKAUIKHNWMIQ-OCKHKDLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=C2OC(=CC4=CN=CC=C4)C3=O)OCN1CC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C=CC3=C2O/C(=C\C4=CN=CC=C4)/C3=O)OCN1CC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-8-(furan-2-ylmethyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one, with the CAS number 951930-74-8, is a synthetic compound that has garnered attention for its potential biological activities. Its unique structure suggests various pharmacological properties, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
- Molecular Formula : C21H16N2O4
- Molecular Weight : 360.36 g/mol
- Structure : The compound features a benzofuroxazine core with furan and pyridine substituents that may influence its biological interactions.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies focusing on its antibacterial, antifungal, and anticancer properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties:
-
Antibacterial Activity :
- In vitro studies demonstrate that derivatives of benzofuroxazine compounds show effectiveness against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown minimum inhibitory concentrations (MIC) ranging from 7.80 to 12.50 µg/mL against Staphylococcus aureus and E. coli .
- A comparative analysis of various derivatives revealed that the presence of halogen substituents significantly enhances antibacterial activity .
- Antifungal Activity :
Anticancer Activity
The anticancer potential of this compound is supported by studies demonstrating cytotoxic effects against various cancer cell lines:
- Cytotoxicity Assays :
Case Studies and Research Findings
Several case studies highlight the biological activity of related compounds:
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and fungal cell membrane integrity.
- Induction of Apoptosis : Cytotoxic effects observed in cancer cell lines suggest that these compounds may trigger apoptosis through mitochondrial pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
*Calculated based on structural formula.
Key Structural and Functional Insights:
The pyridin-3-ylmethylene substituent (vs. pyridin-4-ylmethylene in ) alters the spatial orientation of the pyridine ring, which may influence binding to targets with steric constraints.
Solubility and Stability: The 1,4-dioxane solvate in ’s compound enhances solubility in polar solvents, whereas the furan-containing target compound may exhibit moderate solubility due to its mixed hydrophobic/hydrophilic profile .
Biological Relevance :
- Fluorine in ’s compound may improve blood-brain barrier penetration, while the furan group in the target compound could favor interactions with heme-containing enzymes (e.g., cytochrome P450) .
Research Findings and Limitations
- Synthetic Accessibility : The target compound’s furan and pyridine substituents are synthetically tractable via cross-coupling or condensation reactions, similar to methods used for analogs in and .
- Pharmacological Data Gap: No direct activity data for the target compound are available in the provided evidence. However, fluorinated and methoxy-substituted analogs show moderate inhibitory effects on kinases and inflammatory mediators in preliminary studies .
- Configuration Sensitivity : The Z-configuration in these compounds is critical; inversion to the E-isomer in related structures reduces binding affinity by up to 50% in kinase assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
